

Application Notes: VS38 Antibody for Flow Cytometry

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Compound of Interest

Compound Name: *Nvs-crf38*

Cat. No.: *B560057*

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Introduction

The VS38 monoclonal antibody is a valuable tool for the identification of normal and neoplastic plasma cells in flow cytometry. It recognizes Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63), also known as Cytoskeleton-Associated Protein 4 (CKAP4), a 63 kDa intracellular protein primarily located in the rough endoplasmic reticulum.[1][2] Due to its high expression in plasma cells, which are professional secretory cells with abundant endoplasmic reticulum, the VS38 antibody provides a robust alternative for plasma cell identification, particularly in scenarios where cell surface markers like CD38 are modulated or masked by therapeutic antibodies such as daratumumab.[3][4]

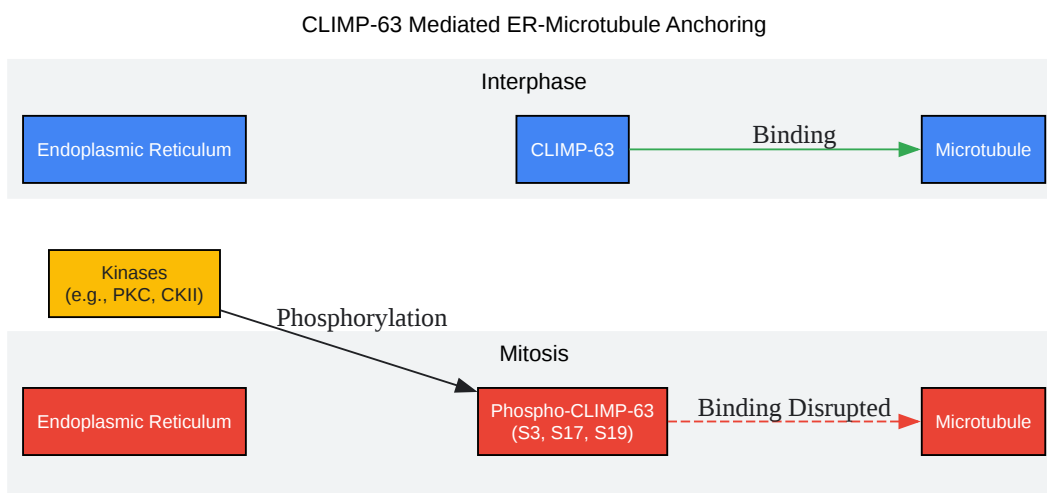
The Target: CLIMP-63 and its Signaling Pathway

CLIMP-63 is a type II transmembrane protein that plays a crucial role in maintaining the structure of the endoplasmic reticulum (ER).[5] Its luminal domain is involved in the formation of ER sheets, while its cytoplasmic tail interacts with microtubules, anchoring the ER to the cytoskeleton. This interaction is vital for the spatial organization and distribution of the ER within the cell.

The function of CLIMP-63 is regulated by post-translational modifications, primarily phosphorylation. During interphase, CLIMP-63 is partially phosphorylated, allowing for a stable association between the ER and microtubules. However, during mitosis, CLIMP-63 becomes hyperphosphorylated on serine residues (S3, S17, and S19) in its cytoplasmic tail. This increased phosphorylation disrupts the binding of CLIMP-63 to microtubules, leading to a

detachment of the ER from the mitotic spindle, a necessary step for proper cell division. While the specific kinases responsible for this mitotic phosphorylation are not fully elucidated, Protein Kinase C (PKC) and Casein Kinase II (CKII) have been suggested as potential candidates. Additionally, CLIMP-63 can be S-palmitoylated, a modification that may influence its localization and function, potentially playing a role in its reported presence at the plasma membrane where it can act as a receptor for various ligands.

Below is a diagram illustrating the regulation of CLIMP-63's interaction with microtubules.



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Caption: Regulation of CLIMP-63 and ER-microtubule interaction.

Quantitative Data

The VS38 antibody demonstrates robust and bright staining of both normal and malignant plasma cells. Its intracellular target, CLIMP-63, is highly expressed in these cells, resulting in

high median fluorescence intensity (MFI) values in flow cytometry. This strong signal allows for clear discrimination of plasma cells from other hematopoietic cell populations.

Cell Type	VS38 (CLIMP-63) Expression Level	Median Fluorescence Intensity (MFI)	Reference
Normal Plasma Cells	High	Significantly higher than other hematopoietic cells	
Myeloma Cells	High	Bright, comparable to normal plasma cells	
Monocytes	Low to moderate	Faintly stained	
Myeloid Cells	Low	Faintly stained	
B-cell Subpopulations	Variable	A subpopulation of B- cells may show staining	
Lymphocytes	Low/Negative	Faintly stained or negative	

Note: MFI values can vary depending on the flow cytometer, reagents, and experimental conditions.

Experimental Protocols

VS38 Antibody (Clone: VS38c) Protocol for Intracellular Flow Cytometry

This protocol outlines the procedure for intracellular staining of hematopoietic cells with the VS38 antibody for flow cytometric analysis.

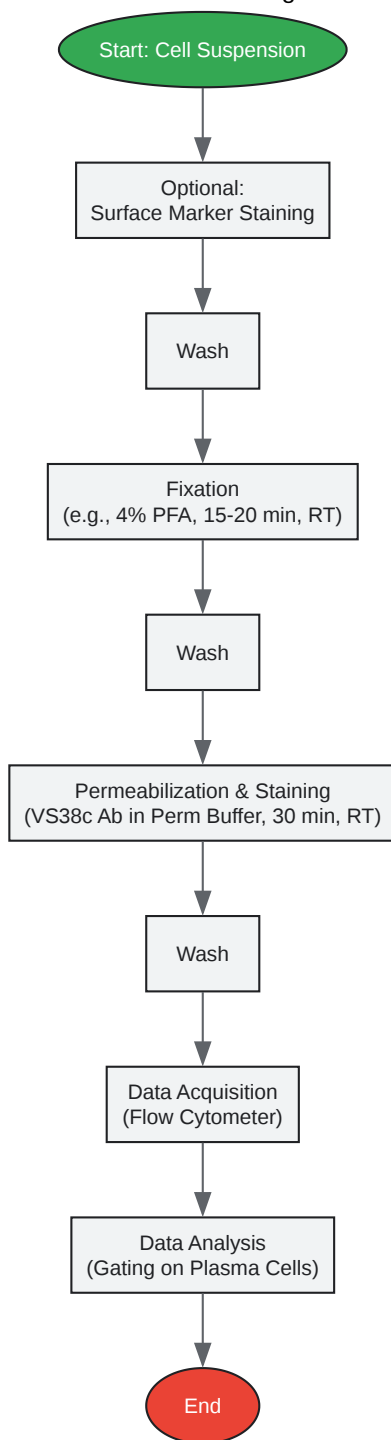
Materials:

- Antibody: VS38c monoclonal antibody (conjugated to a suitable fluorochrome)

- Cells: Bone marrow aspirate, peripheral blood, or cell suspension (1×10^6 cells per sample)
- Buffers:
 - Phosphate-Buffered Saline (PBS)
 - Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
 - Fixation Buffer (e.g., 1% - 4% paraformaldehyde in PBS)
 - Permeabilization Buffer (e.g., PBS with 0.1% Saponin or commercial permeabilization solution)
- Tubes: 5 mL polystyrene flow cytometry tubes
- Equipment:
 - Vortex mixer
 - Centrifuge
 - Flow cytometer

Experimental Workflow:

VS38 Intracellular Staining Workflow



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Caption: Flow cytometry workflow for VS38 intracellular staining.

Procedure:

- **Cell Preparation:**
 - Prepare a single-cell suspension from bone marrow aspirate, peripheral blood, or other tissues of interest in Flow Cytometry Staining Buffer.
 - Aliquot approximately 1×10^6 cells into each flow cytometry tube.
- **Surface Staining (Optional):**
 - If combining with surface marker staining, perform this step before fixation.
 - Add the appropriate combination of directly conjugated surface antibodies to the cell suspension.
 - Incubate for 15-30 minutes at 4°C in the dark.
 - Wash the cells once with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes. Decant the supernatant.
- **Fixation:**
 - Resuspend the cell pellet in 100 µL of Fixation Buffer.
 - Incubate for 15-20 minutes at room temperature.
 - Wash the cells once with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and decant the supernatant.
- **Permeabilization and Intracellular Staining:**
 - Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
 - Add the VS38c antibody at the predetermined optimal concentration.
 - Incubate for 30 minutes at room temperature in the dark.

- Wash the cells once with 2 mL of Permeabilization Buffer. Centrifuge and decant the supernatant.
- Wash the cells once more with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and decant the supernatant.
- Data Acquisition:
 - Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer. Ensure appropriate compensation is set if performing multi-color analysis.
- Data Analysis and Gating Strategy:
 - First, gate on singlet cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
 - From the singlet population, create a forward scatter (FSC) versus side scatter (SSC) plot to identify the lymphocyte and plasma cell populations.
 - Gate on the plasma cell population based on their characteristic FSC and SSC properties (typically larger and more granular than lymphocytes).
 - Within the plasma cell gate, analyze the expression of VS38. A histogram plot of VS38 fluorescence intensity will show a distinct positive population for plasma cells.
 - If co-staining with other markers, a bivariate plot of VS38 versus another plasma cell marker (e.g., CD138) can be used for more specific identification.

References

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- To cite this document: BenchChem. [Application Notes: VS38 Antibody for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560057#vs38-antibody-protocol-for-flow-cytometry]

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